An In-depth Technical Guide to cis-3-(Hydroxymethyl)cyclopentanol
An In-depth Technical Guide to cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-3-(Hydroxymethyl)cyclopentanol, a versatile building block with potential applications in pharmaceutical development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action through relevant signaling pathways.
Chemical and Physical Properties
cis-3-(Hydroxymethyl)cyclopentanol, with the CAS Number 111292-52-5 , is a diol featuring a cyclopentane ring.[1] Its structure combines a primary and a secondary alcohol, making it a valuable chiral intermediate in the synthesis of more complex molecules, including carbocyclic nucleoside analogues with potential antiviral and anticancer activities.
Quantitative Data Summary
The key physicochemical properties of cis-3-(Hydroxymethyl)cyclopentanol are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 111292-52-5 | [1] |
| Molecular Formula | C₆H₁₂O₂ | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| IUPAC Name | (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol | [1] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to cis-3-(Hydroxymethyl)cyclopentanol involves the stereoselective reduction of 3-(hydroxymethyl)cyclopentan-1-one. This method allows for the controlled formation of the cis diastereomer.
Experimental Protocol: Synthesis of cis-3-(Hydroxymethyl)cyclopentanol
This protocol is a generalized procedure based on common stereoselective reduction methods for cyclic ketones.
Materials:
-
3-(Hydroxymethyl)cyclopentan-1-one
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol (or another appropriate solvent)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve 3-(hydroxymethyl)cyclopentan-1-one in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure cis-3-(Hydroxymethyl)cyclopentanol.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for cis-3-(Hydroxymethyl)cyclopentanol.
Biological Activity and Experimental Protocols
Carbocyclic analogs derived from 3-(hydroxymethyl)cyclopentanol have demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The proposed mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol describes a general method for evaluating the anti-inflammatory activity of cis-3-(Hydroxymethyl)cyclopentanol by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Materials:
-
RAW 264.7 murine macrophage cell line
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Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
cis-3-(Hydroxymethyl)cyclopentanol
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of cis-3-(Hydroxymethyl)cyclopentanol for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS stimulation).
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the compound compared to the LPS-stimulated vehicle control.
Signaling Pathway
The anti-inflammatory effects of compounds structurally related to cis-3-(Hydroxymethyl)cyclopentanol are attributed to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including TNF-α and IL-6.
The NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by cis-3-(Hydroxymethyl)cyclopentanol analogs.
Caption: Proposed inhibition of the NF-κB pathway.
Spectroscopic Data
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. cis-3-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 14020434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 3-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 58651115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]
- 5. 2-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 364429 - PubChem [pubchem.ncbi.nlm.nih.gov]
